molecular formula C17H14ClNO3 B2614664 N-({[2,2'-bifuran]-5-yl}methyl)-2-(2-chlorophenyl)acetamide CAS No. 2097899-65-3

N-({[2,2'-bifuran]-5-yl}methyl)-2-(2-chlorophenyl)acetamide

Cat. No.: B2614664
CAS No.: 2097899-65-3
M. Wt: 315.75
InChI Key: DRXIOMCHRWHJRD-UHFFFAOYSA-N
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Description

N-({[2,2'-bifuran]-5-yl}methyl)-2-(2-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C17H14ClNO3 and its molecular weight is 315.75. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Research has explored the synthesis and properties of bioactive benzothiazolinone acetamide analogs, including molecules related to N-({[2,2'-bifuran]-5-yl}methyl)-2-(2-chlorophenyl)acetamide. These compounds have demonstrated potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency (LHE) and favorable free energy for electron injection. Spectroscopic studies, including vibrational spectra and electronic properties analysis, alongside photochemical and thermochemical modeling, support their utility in photovoltaic applications. Additionally, their nonlinear optical (NLO) activities were assessed, revealing significant second-order hyperpolarizability, suggesting further applications in optical technologies. Molecular docking studies have also been performed to understand the binding interactions with target proteins, providing insights into potential biomedical applications (Mary et al., 2020).

Therapeutic Applications in Viral Infections

A novel anilidoquinoline derivative structurally related to this compound has been synthesized and evaluated for its efficacy in treating Japanese encephalitis. The compound exhibited significant antiviral and antiapoptotic effects in vitro, with marked reductions in viral load and increased survival rates in infected mice. This study highlights the potential of such compounds in developing therapeutic agents for viral infections (Ghosh et al., 2008).

Structural Analysis and Molecular Interactions

Structural analysis of compounds similar to this compound has provided detailed insights into their molecular conformations and interactions. For instance, studies on 2-Chloro-N-(2,4-dimethylphenyl)acetamide have explored the geometric parameters and intermolecular hydrogen bonding patterns, contributing to our understanding of their chemical behavior and potential for further chemical modifications and applications (Gowda et al., 2007).

Antimalarial Activity and Structure-Activity Relationships

Research into related compounds has also delved into their antimalarial properties, demonstrating the potential of such molecules in combating malaria through the synthesis of derivatives with varying antimalarial potency. These studies underscore the importance of structural modifications to enhance biological activity and offer a pathway toward new therapeutic agents (Werbel et al., 1986).

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c18-14-5-2-1-4-12(14)10-17(20)19-11-13-7-8-16(22-13)15-6-3-9-21-15/h1-9H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXIOMCHRWHJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC2=CC=C(O2)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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